Dansyl-Gly-Cys-Val-Leu-Ser

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

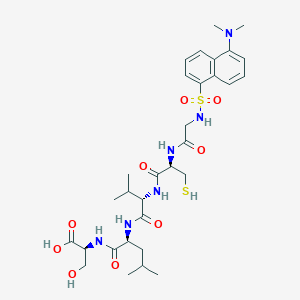

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44)/t21-,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRGABQIDFXHO-FAWUNYRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N6O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dansyl-Gly-Cys-Val-Leu-Ser

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansyl-Gly-Cys-Val-Leu-Ser is a synthetic, fluorescently labeled pentapeptide that serves as a specific and continuous fluorogenic substrate for the enzyme protein farnesyltransferase (FTase). Its design is based on the C-terminal CaaX motif of the H-Ras protein, a critical signaling protein often implicated in oncogenesis. This guide provides a comprehensive overview of the mechanism of action of this compound, including its role in the farnesyltransferase signaling pathway, detailed experimental protocols for its use, and key quantitative data.

Core Mechanism of Action: A Fluorogenic Reporter of Farnesyltransferase Activity

The primary mechanism of action of this compound lies in its ability to act as a reporter molecule for the enzymatic activity of FTase. The peptide consists of two key components: a peptide sequence (Gly-Cys-Val-Leu-Ser) that is recognized and bound by FTase, and a dansyl group at the N-terminus which acts as a fluorophore.

In its native state in a polar aqueous environment, the dansyl group exhibits a basal level of fluorescence with an emission maximum at approximately 565 nm. The core of its mechanism is a fluorescence resonance energy transfer (FRET)-like event that occurs upon enzymatic modification. FTase catalyzes the transfer of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to the thiol group of the cysteine residue within the peptide.[1][2]

This covalent attachment of the hydrophobic farnesyl moiety induces a conformational change, bringing the dansyl group into a non-polar microenvironment. This alteration in the local environment leads to a significant increase in the fluorescence quantum yield and a hypsochromic (blue) shift in the emission wavelength to approximately 515 nm.[1][2] The fluorescence intensity at 505 nm can increase by as much as 13-fold upon complete conversion of the substrate.[1][2] This direct and continuous change in fluorescence provides a real-time measure of FTase activity.

Role in the Farnesyltransferase Signaling Pathway

Protein farnesyltransferase is a crucial enzyme in a post-translational modification process known as prenylation.[3][4] FTase recognizes proteins that terminate in a CaaX motif, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' can be a variety of amino acids.[5] The enzyme catalyzes the attachment of a farnesyl group to the cysteine residue.[3][5]

This lipid modification is essential for the proper subcellular localization and function of numerous signaling proteins, most notably members of the Ras superfamily of small GTPases.[3][6] Farnesylation increases the hydrophobicity of these proteins, facilitating their anchoring to cellular membranes, which is a prerequisite for their participation in signal transduction cascades that regulate cell growth, differentiation, and proliferation.[3][7]

Given the critical role of Ras proteins in cancer, FTase has become a significant target for anticancer drug development.[5][6] this compound, by mimicking the CaaX motif of H-Ras, serves as an invaluable tool for studying FTase activity and for the high-throughput screening of potential FTase inhibitors.[1][2]

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. This compound-OH -上海鸿肽生物科技有限公司 [hongtide.com]

- 3. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 4. Farnesyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 5. pnas.org [pnas.org]

- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Properties and Applications of Dansyl-Gly-Cys-Val-Leu-Ser Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dansyl-Gly-Cys-Val-Leu-Ser peptide, often abbreviated as Dansyl-GCVLS, is a synthetically produced, fluorescently labeled peptide of significant interest in biochemical and pharmaceutical research. Its core structure is a hexapeptide sequence (Gly-Cys-Val-Leu-Ser) attached to a dansyl group. This dansyl moiety, a derivative of naphthalene, imparts fluorescent properties to the peptide, making it a valuable tool for sensitive detection in various biological assays. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and primary applications of Dansyl-GCVLS, with a focus on its role as a substrate for the enzyme farnesyltransferase.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₃₁H₄₆N₆O₉S₂ |

| Molecular Weight | 710.86 g/mol |

| Sequence | This compound |

| Appearance | Slightly Yellowish Lyophilized Powder[1] |

| Purity | Typically ≥95% as determined by HPLC[1] |

| Solubility | Soluble in Acetic Acid[1] |

| Storage Conditions | Store at -20°C[1] |

| Fluorescence Properties | Exhibits strong fluorescence, with a notable shift in emission wavelength upon modification of the cysteine thiol group.[2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. While specific, proprietary protocols may vary between manufacturers, a general methodology is outlined below.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A suitable solid support, such as a 2-chlorotrityl chloride resin, is used as the starting point. The C-terminal amino acid, serine (with appropriate protecting groups), is anchored to this resin.

-

Amino Acid Coupling Cycles: The peptide chain is elongated in a stepwise manner by the sequential addition of the remaining amino acids (Leu, Val, Cys, Gly), each protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminus.

-

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

-

Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the deprotected N-terminus of the growing peptide chain.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.

-

-

Dansylation: Following the coupling of glycine, the N-terminal Fmoc group is removed, and dansyl chloride is reacted with the free amino group to attach the fluorescent label.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Precipitation and Collection: The crude peptide is precipitated from the cleavage mixture using a cold ether solution, collected by centrifugation, and then lyophilized to obtain a powder.

Experimental Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 stationary phase column is typically used for the purification of this peptide.

-

Solvents:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient Elution: The crude peptide is dissolved in a minimal amount of a suitable solvent and injected onto the column. A linear gradient of increasing Solvent B concentration is applied to elute the peptide. The hydrophobic dansyl group and the peptide backbone interact with the C18 stationary phase, and the increasing concentration of the organic solvent (acetonitrile) facilitates its elution.

-

Detection: The elution profile is monitored by UV absorbance, typically at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions corresponding to the major peak are collected. The purity of these fractions is then assessed by analytical HPLC.

-

Lyophilization: Fractions with the desired purity (typically >95%) are pooled and lyophilized to obtain the final purified this compound peptide as a stable powder.

Biological Applications and Experimental Protocols

The primary application of this compound is as a fluorescent substrate for the enzyme farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases, which are implicated in cell signaling and cancer.

Farnesyltransferase Activity Assay

The farnesylation of the cysteine residue in Dansyl-GCVLS by FTase leads to a significant change in the fluorescence properties of the dansyl group. This change forms the basis of a continuous, non-radioactive assay for FTase activity.

Principle: In an aqueous environment, the dansyl group of the unmodified peptide has a specific fluorescence emission maximum. When FTase transfers a hydrophobic farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine thiol, the local environment of the dansyl group becomes more non-polar. This shift from a polar to a non-polar environment results in an enhancement of fluorescence intensity and a blue shift in the emission maximum (from approximately 565 nm to 515 nm).[2]

Experimental Protocol: Continuous Fluorescence Assay for FTase Activity

This protocol is adapted from established methods for monitoring FTase activity.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 0.2% n-octyl-β-D-glucoside.

-

Dansyl-GCVLS Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).

-

Farnesyl Pyrophosphate (FPP) Stock Solution: Prepare a stock solution of FPP in an appropriate buffer.

-

Dithiothreitol (DTT) Solution: Prepare a fresh solution of DTT.

-

FTase Enzyme: Purified farnesyltransferase.

-

-

Assay Procedure (96-well plate format):

-

Pre-incubate a working solution of Dansyl-GCVLS with 5 mM DTT for 30 minutes at room temperature to ensure the cysteine thiol is in a reduced state.

-

In a black, flat-bottom 96-well plate, add the following to each well:

-

Assay Buffer

-

Dansyl-GCVLS/DTT solution (final concentration of 2-5 µM)

-

FPP (varying concentrations to determine Kₘ, or a fixed saturating concentration)

-

-

Initiate the reaction by adding the FTase enzyme (final concentration typically in the low nanomolar range, e.g., 5-50 nM).

-

The total reaction volume is brought to 250 µL with water.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

-

Excitation Wavelength: 340 nm

-

Emission Wavelength: 505 nm

-

-

Data Analysis:

-

The initial rate of the reaction (increase in fluorescence per unit time) is calculated from the linear portion of the kinetic curve.

-

For kinetic analysis, plot the initial rates against varying concentrations of FPP (at a fixed Dansyl-GCVLS concentration) or vice versa. The data can then be fitted to the Michaelis-Menten equation to determine Kₘ and kcat values.

-

Signaling Pathways and Cellular Context

Currently, there is no substantial evidence to suggest that this compound has a direct, intrinsic role in cellular signaling pathways. Its primary function is that of a synthetic probe and substrate for in vitro and, potentially, in situ enzymatic assays.

While the peptide itself is not known to be a signaling molecule, it is a valuable tool for studying signaling pathways that are regulated by farnesylation, most notably the Ras signaling pathway . By providing a means to measure FTase activity, Dansyl-GCVLS can be used in high-throughput screening assays to identify inhibitors of this enzyme. FTase inhibitors are of significant interest as potential anti-cancer therapeutics because they can prevent the farnesylation and subsequent membrane localization of Ras proteins, which is essential for their oncogenic activity.

The cellular uptake mechanism for this peptide has not been specifically characterized. However, based on the general properties of peptides, uptake is likely to be limited and may occur via endocytic pathways. Its utility in living cells would depend on its ability to cross the cell membrane, which may be a limiting factor without specific delivery systems.

Visualizations

Farnesyltransferase Reaction Workflow

Caption: Enzymatic reaction catalyzed by Farnesyltransferase.

Experimental Workflow for FTase Activity Assay

Caption: Workflow for the farnesyltransferase activity assay.

Conclusion

This compound is a well-characterized fluorescent peptide that serves as an invaluable tool for studying the activity of farnesyltransferase. Its robust fluorescence properties and the significant change upon enzymatic modification allow for sensitive and continuous monitoring of FTase activity. This makes it particularly useful for high-throughput screening of potential FTase inhibitors, which have therapeutic potential in oncology. While the peptide itself is not known to be biologically active in signaling, its application provides critical insights into cellular processes regulated by protein farnesylation. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this versatile fluorescent probe.

References

The Dansyl Fluorophore: A Versatile Tool for Elucidating Biochemical Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a highly versatile fluorescent probe that has been a cornerstone of biochemical and biophysical research for decades. When covalently attached to peptides, the resulting dansyl-labeled peptides become powerful tools for investigating a wide array of biological phenomena. Their utility stems from the unique photophysical properties of the dansyl moiety, most notably its sensitivity to the local environment. This technical guide provides a comprehensive overview of the applications of dansyl-labeled peptides in biochemistry, complete with experimental protocols, quantitative data, and detailed visualizations to aid in experimental design and data interpretation.

Core Principles of Dansyl-Labeled Peptides

Dansyl chloride reacts with primary and secondary amines, such as the N-terminal α-amino group of a peptide and the ε-amino group of lysine (B10760008) residues, to form stable sulfonamide adducts.[1][2] While dansyl chloride itself is essentially non-fluorescent, the resulting dansyl-peptide conjugate exhibits strong blue or blue-green fluorescence upon excitation with UV light.[1][3]

A key feature of the dansyl fluorophore is the pronounced sensitivity of its fluorescence emission spectrum and quantum yield to the polarity of its immediate surroundings.[3][4] In a nonpolar, hydrophobic environment, such as the interior of a protein or a lipid membrane, the fluorescence emission maximum shifts to a shorter wavelength (a "blue shift"), and the fluorescence intensity increases.[4][5] Conversely, in a polar, aqueous environment, the emission maximum is red-shifted, and the intensity is lower. This solvatochromic effect makes dansyl-labeled peptides exquisite reporters of molecular interactions and conformational changes.[4]

Key Applications in Biochemistry

The unique properties of dansyl-labeled peptides have led to their widespread use in numerous biochemical applications:

-

Probing Protein Structure and Dynamics: The environmental sensitivity of the dansyl group is exploited to monitor changes in protein conformation during folding, unfolding, and ligand binding.[4][6]

-

Enzyme Assays: Dansyl-labeled peptides are frequently used as substrates in enzyme assays, particularly for proteases.[7][8][9][10][11] Cleavage of the peptide substrate leads to a change in the fluorescence properties of the dansyl group, providing a continuous and sensitive measure of enzyme activity.

-

Fluorescence Resonance Energy Transfer (FRET) Assays: The dansyl group can serve as either a donor or an acceptor in FRET-based assays.[4][12][13] FRET is a powerful technique for measuring distances on the angstrom scale, making it ideal for studying protein-protein interactions, protein-peptide binding, and conformational changes.[4]

-

Receptor Binding Studies: Dansyl-labeled peptide ligands are used to characterize receptor binding events.[14][15] Binding to a receptor often places the dansyl group in a more hydrophobic environment, resulting in a detectable change in fluorescence.

-

N-Terminal Amino Acid Sequencing: The "dansyl method" is a classic technique for identifying the N-terminal amino acid of a peptide or protein.[16][17]

-

Drug Development: Dansyl-based fluorescent probes are employed in high-throughput screening for enzyme inhibitors and to study drug-protein interactions.[4][18]

Quantitative Data for Experimental Design

To facilitate the design of experiments using dansyl-labeled peptides, the following table summarizes key quantitative data for the dansyl fluorophore.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | ~335-342 nm | Can vary slightly depending on the solvent and conjugation partner.[19][20][21] |

| Emission Wavelength (λem) | ~520-562 nm | Highly dependent on the polarity of the environment. A blue shift to ~480-500 nm is often observed in nonpolar environments.[5][19][20][21] |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at ~340 nm | In methanol. Can be used to determine the concentration of the labeled peptide.[22][23] |

| Fluorescence Lifetime | 10-20 nanoseconds | For dansyl-protein conjugates.[3] |

| FRET Förster Distance (R₀) | 21-23 Å (with Tryptophan as donor) | The distance at which FRET efficiency is 50%. |

Experimental Protocols

General Protocol for Labeling Peptides with Dansyl Chloride

This protocol describes the fundamental steps for covalently attaching a dansyl group to a peptide.

-

Peptide and Reagent Preparation:

-

Dissolve the peptide in an appropriate aqueous buffer (e.g., 100 mM sodium bicarbonate, pH 9.5-10.0).[1][24] The alkaline pH is necessary to ensure the target amino groups are deprotonated and thus nucleophilic.[1]

-

Prepare a stock solution of dansyl chloride in an organic solvent such as acetonitrile (B52724) or acetone.[2] Dansyl chloride is unstable in DMSO.[3]

-

-

Labeling Reaction:

-

Add the dansyl chloride solution to the peptide solution in a molar excess (e.g., 10-fold or greater) to ensure complete labeling.[2]

-

Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37°C) for 1-2 hours, or as optimized for the specific peptide.[24] The reaction should be performed in the dark to prevent photobleaching of the dansyl group.

-

-

Purification of the Labeled Peptide:

-

Remove unreacted dansyl chloride and other byproducts from the labeled peptide. This is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[22]

-

Monitor the elution profile by UV absorbance at the peptide backbone wavelength (~214-280 nm) and the dansyl group absorbance (~340 nm).[22]

-

-

Characterization and Quantification:

-

Confirm the identity and purity of the dansyl-labeled peptide using mass spectrometry. The mass of the labeled peptide should increase by the mass of the dansyl group (~233.3 Da).

-

Determine the concentration of the labeled peptide using the molar extinction coefficient of the dansyl group or a suitable peptide quantification assay.[22]

-

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Dansylation

Caption: A flowchart of the key steps in labeling a peptide with dansyl chloride.

Principle of Environmental Sensitivity

Caption: The effect of environmental polarity on the fluorescence emission of a dansyl-labeled peptide.

FRET-Based Protease Assay

Caption: The principle of a FRET-based protease assay using a peptide with a donor fluorophore and a dansyl acceptor.

Conclusion

Dansyl-labeled peptides remain an indispensable class of reagents in the biochemist's toolkit. Their environmental sensitivity, coupled with their utility in a range of fluorescence-based assays, provides a powerful means to investigate complex biological systems. This guide has outlined the core principles, key applications, and practical considerations for using these versatile probes. By leveraging the information and protocols presented herein, researchers can effectively design and execute experiments to gain deeper insights into protein function, enzyme activity, and molecular interactions, thereby advancing both fundamental research and drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 3. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]

- 8. Detection of protease activity with a fluorescence-labelled peptide substrate on a TLC plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6037137A - Fluorogenic peptides for the detection of protease activity - Google Patents [patents.google.com]

- 10. jove.com [jove.com]

- 11. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A ‘turn-on’ FRET peptide sensor based on the mercury bindingprotein MerP - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 17. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. cpcscientific.com [cpcscientific.com]

- 20. jpt.com [jpt.com]

- 21. Peptide Labeling [merckmillipore.com]

- 22. benchchem.com [benchchem.com]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. researchgate.net [researchgate.net]

Technical Guide: Dansyl-Gly-Cys-Val-Leu-Ser as a Farnesyltransferase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein farnesylation, a crucial post-translational modification, is catalyzed by the enzyme farnesyltransferase (FTase). This process involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX box" motif of a target protein. Farnesylation is essential for the proper localization and function of numerous signaling proteins, most notably members of the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.

This technical guide provides an in-depth overview of Dansyl-Gly-Cys-Val-Leu-Ser (Dansyl-GCVLS), a fluorogenic peptide substrate widely utilized in the study of FTase activity and the screening of its inhibitors. The farnesylation of the cysteine residue in Dansyl-GCVLS leads to a detectable change in the fluorescence of the N-terminal dansyl group, forming the basis of a continuous, real-time assay for FTase activity.

Principle of the Assay

The Dansyl-GCVLS peptide is a synthetic substrate designed to mimic the C-terminal region of H-Ras. In its unfarnesylated state in an aqueous environment, the dansyl group exhibits a certain level of fluorescence with an emission maximum at approximately 565 nm. Upon enzymatic transfer of the hydrophobic farnesyl group from FPP to the cysteine residue by FTase, the local environment of the dansyl moiety becomes significantly more non-polar. This environmental shift results in an increase in fluorescence intensity and a blue shift in the emission maximum to around 515 nm.[1] The rate of this fluorescence change is directly proportional to the FTase activity, allowing for kinetic analysis of the enzyme and assessment of inhibitor potency.

Quantitative Data

The following tables summarize key quantitative data for the use of this compound in farnesyltransferase assays.

Table 1: Kinetic Parameters for Farnesyltransferase Substrates

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | Reference |

| This compound | Not Specified | 1.4 | 0.5 | [2] |

| This compound | Not Specified | 1.8 | Not Reported | [3] |

| Farnesyl Pyrophosphate (FPP) | Not Specified | 22.6 | Not Reported | [3] |

Table 2: IC50 Values of Farnesyltransferase Inhibitors

| Inhibitor | Enzyme Source | IC50 | Assay Substrate (if specified) | Reference |

| FTI-277 | Human Burkitt lymphoma cells | 0.5 nM | H-Ras-CVLS | [4] |

| Tipifarnib (R115777) | Not Specified | 0.86 nM | Lamin B | [5] |

| Lonafarnib (SCH 66336) | Not Specified | 1.9 nM | H-Ras processing in whole cells | [6] |

| L-744,832 | Pancreatic Cancer Cell Lines | 1.3 - >50 µM (cell growth inhibition) | Not Applicable (cell-based) | [7] |

Note: While not all IC50 values were explicitly determined using the Dansyl-GCVLS assay in the available search results, they represent the potency of these standard inhibitors against FTase and are relevant for comparative purposes.

Experimental Protocols

Continuous Fluorescence-Based Farnesyltransferase Activity Assay

This protocol is adapted from established methods for determining FTase activity using Dansyl-GCVLS.[7]

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

This compound (Dansyl-GCVLS)

-

Farnesyl pyrophosphate (FPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM Dithiothreitol (DTT)

-

N-octyl-β-D-glucoside (optional, 0.2% for improved solubility)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence plate reader with excitation at ~340 nm and emission detection at ~505 nm

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of Dansyl-GCVLS in a suitable solvent (e.g., DMSO).

-

Prepare a concentrated stock solution of FPP in an appropriate buffer.

-

Prepare the Assay Buffer and store on ice.

-

Dilute the FTase enzyme to the desired working concentration in ice-cold Assay Buffer immediately before use.

-

-

Assay Setup:

-

To each well of the microplate, add the following components in order, bringing the final volume to 250 µL with Assay Buffer:

-

Dansyl-GCVLS (final concentration of 2 µM)

-

FPP (varying concentrations for kinetic studies, e.g., 0-25 µM; or a fixed saturating concentration for inhibitor screening)

-

For inhibitor studies, add the inhibitor at various concentrations. For control wells, add the vehicle (e.g., DMSO).

-

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the diluted FTase enzyme (final concentration typically 5-50 nM).

-

Immediately place the plate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 30°C).

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~505 nm.

-

Data Analysis:

-

Enzyme Activity:

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the rate from fluorescence units/minute to µM/minute using a standard curve generated with a known amount of the farnesylated Dansyl-GCVLS product or by determining the fluorescence change upon complete conversion of the substrate.

-

-

Inhibitor Potency (IC50 Determination):

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow for FTase Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dansyl-Gly-Cys-Val-Leu-Ser for Investigating Farnesyltransferase-Substrate Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the fluorescently labeled peptide, Dansyl-Gly-Cys-Val-Leu-Ser (Dansyl-GCVLS), as a powerful tool for studying enzyme-substrate interactions, with a specific focus on farnesyl diphosphate (B83284) farnesyltransferase (FTase). The guide details the underlying principles of the assay, experimental protocols, and data interpretation, making it an essential resource for researchers in biochemistry, molecular biology, and drug discovery.

Introduction

This compound is a synthetic pentapeptide labeled at its N-terminus with a dansyl group.[][2] This peptide sequence is based on the C-terminal region of H-Ras, a protein that undergoes post-translational modification by FTase.[3] The dansyl moiety is an environmentally sensitive fluorophore, meaning its fluorescence properties, specifically its emission spectrum and quantum yield, are highly dependent on the polarity of its local environment. This characteristic is the cornerstone of its utility in a continuous, real-time fluorescence-based assay for FTase activity.[3]

The primary application of Dansyl-GCVLS is as a fluorogenic substrate for FTase.[3] While some commercial suppliers mention its use in protease assays, the scientific literature predominantly supports its role in the investigation of FTase.[] This guide will, therefore, focus on its well-documented application in the FTase assay.

Principle of the Farnesyltransferase Assay

The FTase assay utilizing Dansyl-GCVLS is based on a significant change in the fluorescence signal of the dansyl group upon enzymatic farnesylation of the peptide. In its unmodified state in an aqueous buffer, the dansyl group is in a polar environment, resulting in a lower fluorescence intensity and an emission maximum at a longer wavelength (approximately 565 nm).[3]

FTase catalyzes the transfer of a hydrophobic 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to the thiol group of the cysteine residue within the Dansyl-GCVLS peptide.[3] This covalent modification introduces a bulky, nonpolar moiety in close proximity to the dansyl fluorophore. The farnesyl group forces the dansyl group from the polar aqueous environment into a more nonpolar microenvironment. This transition leads to a significant enhancement of the fluorescence intensity (approximately 13-fold) and a blue shift in the emission maximum to a shorter wavelength (around 515 nm).[3] The increase in fluorescence at 505 nm can be continuously monitored to determine the rate of the enzymatic reaction.[3]

Quantitative Data

The following tables summarize the key quantitative data for the interaction of this compound with farnesyltransferase.

| Parameter | Value | Enzyme Source | Notes |

| Michaelis-Menten Constant (Km) | 1.4 µM | Not specified | This value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.[3] |

| Catalytic Rate Constant (kcat) | 0.5 s-1 | Not specified | This constant represents the number of substrate molecules converted to product per enzyme molecule per second. |

| Extinction Coefficient (ε340) | 4250 M-1cm-1 | N/A | In 20 mM Tris-HCl, pH 7.5, 10 mM EDTA. This value is useful for determining the precise concentration of the peptide stock solution.[3] |

| Excitation Wavelength | 340 nm | N/A | The optimal wavelength of light to excite the dansyl fluorophore for this assay. |

| Emission Wavelength | 505 nm (for monitoring) | N/A | The wavelength at which the increase in fluorescence is monitored to track the progress of the farnesylation reaction. |

| Emission Maximum (Unmodified) | ~565 nm | N/A | The wavelength of maximum fluorescence emission for the free, unfarnesylated peptide in a polar environment.[3] |

| Emission Maximum (Farnesylated) | ~515 nm | N/A | The wavelength of maximum fluorescence emission for the farnesylated peptide, reflecting the shift of the dansyl group to a nonpolar environment.[3] |

Experimental Protocols

This section provides a detailed methodology for a continuous fluorescence-based farnesyltransferase activity assay using this compound.

Reagents and Buffers

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM Dithiothreitol (DTT)

-

This compound Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO or aqueous buffer). The concentration should be accurately determined using the extinction coefficient (ε₃₄₀ = 4250 M⁻¹cm⁻¹).

-

Farnesyl Pyrophosphate (FPP) Stock Solution: Prepare a stock solution in a suitable buffer.

-

Farnesyltransferase (FTase): Purified or as part of a cellular lysate.

-

96-well or 384-well black microplates: To minimize background fluorescence and light scattering.

Assay Procedure

-

Prepare the Reaction Mixture: In each well of the microplate, combine the assay buffer, this compound (final concentration typically in the low micromolar range, e.g., 1-5 µM), and FPP (final concentration may be varied for kinetic studies, typically 5-20 µM).

-

Pre-incubation (optional but recommended): Incubate the plate for a few minutes at the desired reaction temperature (e.g., 37°C) to ensure all components are equilibrated.

-

Initiate the Reaction: Add the farnesyltransferase to each well to initiate the enzymatic reaction. The final enzyme concentration will depend on its activity and should be optimized to give a linear reaction rate over a reasonable time course.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader.

-

Excitation Wavelength: 340 nm

-

Emission Wavelength: 505 nm

-

Kinetic Mode: Record fluorescence readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

For kinetic studies (determining Km and kcat), vary the concentration of one substrate (e.g., Dansyl-GCVLS) while keeping the other (FPP) at a saturating concentration, and vice versa. Fit the initial rate data to the Michaelis-Menten equation.

-

For inhibitor screening, perform the assay in the presence of varying concentrations of the test compound and determine the IC₅₀ value.

-

Visualizations

Experimental Workflow

Caption: Workflow for FTase activity assay using Dansyl-GCVLS.

Ras Signaling Pathway Context

Farnesyltransferase plays a critical role in the post-translational modification of Ras proteins, which are key components of cellular signaling pathways that regulate cell growth, differentiation, and survival.[4][5][6] Farnesylation is essential for the proper localization and function of Ras at the plasma membrane.[5][7] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase a significant target for anti-cancer drug development.[4][5]

References

- 2. chemimpex.com [chemimpex.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Dansyl-Gly-Cys-Val-Leu-Ser Fluorescence Assay for Farnesyltransferase (FTase)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Dansyl-Gly-Cys-Val-Leu-Ser (Dansyl-GCVLS) fluorescence assay for measuring the activity of Farnesyltransferase (FTase). This continuous, fluorescence-based assay offers a sensitive and high-throughput method for studying FTase kinetics and for screening potential inhibitors, which are of significant interest in cancer research and other therapeutic areas. Detailed protocols for both enzyme activity determination and inhibitor screening are presented, along with data presentation guidelines and visualizations to facilitate understanding and implementation.

Introduction

Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl group is transferred from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CaaX box motif of a target protein.[1] This reaction is catalyzed by the enzyme Farnesyltransferase (FTase).[2] Farnesylation is essential for the proper membrane localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.[3] Dysregulation of farnesylated proteins is implicated in various diseases, most notably cancer, making FTase a compelling target for drug development.[4]

The Dansyl-GCVLS fluorescence assay is a widely used method for monitoring FTase activity. It employs a synthetic peptide, this compound, which mimics the CaaX motif of FTase substrates. The N-terminal dansyl group is an environmentally sensitive fluorophore. In its free, unreacted state in an aqueous buffer, the dansyl group exhibits a basal level of fluorescence. Upon enzymatic transfer of the hydrophobic farnesyl group to the cysteine residue by FTase, the local environment of the dansyl fluorophore becomes significantly more non-polar. This change in hydrophobicity leads to a substantial increase in fluorescence intensity and a blue shift in the emission maximum, which can be monitored in real-time to determine enzyme kinetics.[5]

Assay Principle

The core principle of this assay is the change in the fluorescence properties of the dansyl group upon farnesylation of the peptide substrate.

-

Unfarnesylated State: In an aqueous environment, the Dansyl-GCVLS substrate has a relatively low fluorescence quantum yield.

-

Enzymatic Reaction: FTase catalyzes the transfer of the hydrophobic farnesyl group from FPP to the thiol group of the cysteine residue in the Dansyl-GCVLS peptide.

-

Farnesylated State: The attachment of the bulky, non-polar farnesyl group creates a hydrophobic microenvironment around the dansyl fluorophore. This shields the fluorophore from the polar aqueous solvent, resulting in a significant enhancement of its fluorescence signal.

This increase in fluorescence is directly proportional to the amount of farnesylated product formed and can be continuously monitored using a fluorescence plate reader.

Quantitative Data

Kinetic Parameters of Dansyl-GCVLS

The following table summarizes the kinetic parameters for the Dansyl-GCVLS substrate with FTase. These values are essential for designing kinetic experiments and for comparative analysis.

| Parameter | Value | Organism | Notes |

| Km | 1.8 µM | Rat | Determined using rat brain cytosol fractions. |

| Km | 1.14 µM | Rat | Determined with 80 nM enzyme.[6] |

| Km | 0.7 µM | Rattus norvegicus | - |

Note: Km values can vary depending on the specific assay conditions, including enzyme and FPP concentrations.

IC50 Values of Common FTase Inhibitors

This assay is highly suitable for determining the potency of FTase inhibitors. The half-maximal inhibitory concentration (IC50) values for several known inhibitors, as determined by dansyl-peptide based fluorescence assays, are presented below.

| Inhibitor | IC50 | Notes |

| Lonafarnib | 25.6 nM | Determined with 10 µM Dansyl peptide and 20 µM FPP.[6] |

| Tipifarnib | 0.86 nM | Determined with a lamin B peptide substrate.[4] |

| FTI-277 | 0.5 nM (500 pM) | Highly potent and selective inhibitor.[1] |

| Manumycin A | ~50 µM | Determined for human FTase.[7] |

| B-581 | 34 nM | Determined using Dansyl-GCVLS as substrate.[8] |

| GGTI-287 | 18 nM | Determined using Dansyl-GCVLS as substrate.[8] |

Experimental Protocols

Materials and Reagents

-

Substrates:

-

This compound (Dansyl-GCVLS)

-

Farnesyl Pyrophosphate (FPP)

-

-

Enzyme:

-

Recombinant Farnesyltransferase (FTase)

-

-

Buffers and Reagents:

-

Tris-HCl or HEPES buffer (pH 7.5)

-

Magnesium Chloride (MgCl₂)

-

Zinc Chloride (ZnCl₂)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Bovine Serum Albumin (BSA)

-

Dimethyl Sulfoxide (DMSO) for inhibitor compounds

-

-

Equipment:

-

Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~505-550 nm

-

Black, flat-bottom 96- or 384-well microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

-

Experimental Workflow

Protocol for FTase Activity Measurement

-

Prepare Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, and 5 mM DTT.

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, Dansyl-GCVLS (final concentration, e.g., 2 µM), and FPP (final concentration, e.g., 10 µM).

-

Dispense Reagent Mix: Add the appropriate volume of the reagent mix to the wells of a black microplate.

-

Equilibrate Plate: Incubate the plate at the desired reaction temperature (e.g., 30°C or 37°C) for 5-10 minutes.

-

Initiate Reaction: Add a small volume of FTase enzyme (final concentration, e.g., 20-100 nM) to each well to start the reaction. Mix gently by pipetting or plate shaking.

-

Measure Fluorescence: Immediately place the plate in a pre-warmed fluorescence plate reader and begin kinetic measurements. Record fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~505-550 nm every 1-2 minutes for a period of 30-60 minutes.

Protocol for FTase Inhibitor Screening

-

Prepare Assay Buffer and Reagent Mix: Follow steps 1 and 2 from the activity measurement protocol. The concentrations of Dansyl-GCVLS and FPP should be kept constant, ideally at or near their Km values.

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should typically be kept below 1% to avoid affecting enzyme activity.

-

Dispense Reagents and Inhibitor: To the wells of a black microplate, add the assay buffer, Dansyl-GCVLS, FPP, and the serially diluted inhibitor or vehicle control (DMSO).

-

Pre-incubation with Inhibitor: Incubate the plate with the inhibitor for a defined period (e.g., 15-30 minutes) at the reaction temperature to allow for inhibitor binding to the enzyme.

-

Initiate and Measure: Follow steps 5 and 6 from the activity measurement protocol to initiate the reaction and measure the fluorescence change over time.

Data Analysis

Enzyme Activity

The initial reaction velocity (V₀) is determined from the linear portion of the fluorescence increase over time. This can be calculated by performing a linear regression on the initial data points of the kinetic curve. The slope of this line represents the rate of the reaction in relative fluorescence units (RFU) per minute.

To determine kinetic parameters like Km and Vmax, the assay is performed with varying concentrations of one substrate (e.g., Dansyl-GCVLS) while keeping the other (FPP) at a saturating concentration. The resulting initial velocities are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

Inhibitor Potency (IC50 Determination)

-

Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rateinhibitor / Ratecontrol)] * 100 Where Rateinhibitor is the initial velocity in the presence of the inhibitor and Ratecontrol is the initial velocity of the vehicle control.

-

Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine IC50: Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

The this compound fluorescence assay for FTase is a robust, sensitive, and high-throughput compatible method for studying enzyme kinetics and for identifying and characterizing inhibitors. The protocol's simplicity and reliance on standard laboratory equipment make it an accessible and valuable tool for academic and industrial researchers in the field of drug discovery and cancer biology. Careful optimization of assay conditions is recommended to ensure high-quality, reproducible data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

Application Notes and Protocols for High-Throughput Screening Using Dansyl-Gly-Cys-Val-Leu-Ser

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Gly-Cys-Val-Leu-Ser is a fluorescently labeled peptide designed for use in high-throughput screening (HTS) assays, particularly for monitoring the activity of specific enzymes.[][2][3] The peptide incorporates a Dansyl fluorophore at its N-terminus. The Dansyl group is environmentally sensitive, meaning its fluorescence properties change depending on the polarity of its local environment.[4][5] This characteristic is exploited in assays where the peptide undergoes a modification that alters the environment of the Dansyl group, leading to a measurable change in fluorescence.

A primary and well-documented application of this peptide is as a substrate for farnesyl diphosphate (B83284) farnesyltransferase (FTase).[6] FTase is a key enzyme in the post-translational modification of various proteins, including Ras, which is implicated in cancer. By transferring a farnesyl group to the cysteine residue of the peptide, FTase causes the Dansyl group to shift from a polar aqueous environment to a more non-polar environment. This results in a significant increase in fluorescence intensity and a blue shift in the emission wavelength, providing a robust signal for HTS applications.[6]

Principle of the FTase HTS Assay

The HTS assay for FTase activity using this compound is based on the change in fluorescence upon enzymatic farnesylation of the peptide. In its unmodified state in an aqueous buffer, the Dansyl fluorophore is in a polar environment and exhibits a certain level of fluorescence. Upon the action of FTase, a farnesyl group is covalently attached to the thiol group of the cysteine residue. This modification introduces a hydrophobic moiety to the peptide, which is thought to cause a conformational change or interaction that moves the Dansyl group into a more non-polar microenvironment. This transition leads to a significant enhancement of the fluorescence signal and a shift of the emission maximum to a shorter wavelength.[6] This change in fluorescence can be continuously monitored to determine the rate of the enzymatic reaction, making it suitable for HTS of potential FTase inhibitors.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound and its use in FTase assays.

| Parameter | Value | Reference |

| Excitation Wavelength | ~335 - 340 nm | [4][6][7] |

| Emission Wavelength (Unmodified) | ~565 nm | [6] |

| Emission Wavelength (Farnesylated) | ~515 nm | [6] |

| Fluorescence Intensity Change | ~13-fold increase at 505 nm upon complete conversion | [6] |

| Michaelis Constant (Km) for FTase | 1.4 µM | [6] |

| Catalytic Rate Constant (kcat) for FTase | 0.5 s⁻¹ | [6] |

| Molar Extinction Coefficient (ε₃₄₀) | 4250 M⁻¹cm⁻¹ (in 20 mM Tris-HCl, pH 7.5, 10 mM EDTA) | [6] |

Experimental Protocols

Materials and Reagents

-

This compound peptide

-

Recombinant human Farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

Test compounds (for inhibitor screening)

-

DMSO (for dissolving test compounds)

-

384-well black, flat-bottom microplates

-

Fluorescence microplate reader

Protocol for FTase Inhibition HTS Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer. Determine the precise concentration using the molar extinction coefficient (ε₃₄₀ = 4250 M⁻¹cm⁻¹).

-

Prepare a stock solution of FPP in an appropriate buffer.

-

Dilute the FTase enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically through enzyme titration experiments.

-

Prepare a serial dilution of test compounds in DMSO.

-

-

Assay Procedure:

-

Add 1 µL of the test compound solution or DMSO (for control wells) to the wells of a 384-well microplate.

-

Add 20 µL of the FTase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of a substrate mixture containing this compound and FPP in assay buffer. The final concentrations should be at or near the Km values for optimal sensitivity (e.g., 1.5 µM this compound and 0.5 µM FPP).

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~340 nm) and emission (~515 nm) wavelengths.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode.

-

-

Data Analysis:

-

For each well, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each test compound by comparing its reaction velocity to that of the DMSO control wells using the following formula: % Inhibition = 100 * (1 - (Velocity_compound / Velocity_DMSO))

-

Plot the percent inhibition as a function of the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value for active inhibitors.

-

Visualizations

Signaling Pathway and HTS Workflow

Caption: Workflow for FTase inhibition HTS assay.

Logical Relationship of Fluorescence Change

Caption: Principle of fluorescence change upon farnesylation.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dansyl chloride [cogershop.com]

- 5. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

Application Notes and Protocols for the Continuous Assay of Farnesyltransferase using Dansyl-Gly-Cys-Val-Leu-Ser

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase (FTase) is a crucial enzyme in post-translational modification, catalyzing the attachment of a farnesyl isoprenoid group to a cysteine residue within a C-terminal CaaX motif of target proteins. This process, known as farnesylation, is vital for the proper localization and function of numerous signaling proteins, including members of the Ras superfamily of small GTPases. Dysregulation of Ras signaling is implicated in a significant portion of human cancers, making FTase a compelling target for anticancer drug development.[1][2]

This document provides a detailed protocol for a continuous, fluorescence-based assay for farnesyltransferase activity using the substrate Dansyl-Gly-Cys-Val-Leu-Ser. The assay relies on the environmentally sensitive fluorescence of the dansyl group. Upon farnesylation of the cysteine residue by FTase, the dansyl group is shifted from a polar aqueous environment to a more hydrophobic one, resulting in a significant increase in fluorescence intensity and a blue shift in the emission maximum.[3] This continuous assay format is highly suitable for high-throughput screening of potential FTase inhibitors.

Principle of the Assay

The core of this assay is the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the thiol group of the cysteine residue in the this compound peptide. This reaction is catalyzed by farnesyltransferase. The covalent attachment of the hydrophobic farnesyl group to the peptide alters the microenvironment of the N-terminal dansyl fluorophore. This change from a polar to a non-polar environment leads to a measurable increase in the fluorescence signal, which can be monitored in real-time.

Data Presentation

Table 1: Kinetic Parameters of Farnesyltransferase with this compound

| Substrate | Enzyme | KM (μM) | kcat (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) |

| This compound | Farnesyltransferase | 1.4 | 0.5 | 3.57 x 105 |

Note: Kinetic parameters can vary depending on the specific reaction conditions, including buffer composition, pH, and temperature.

Table 2: Reagent and Assay Parameters

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | 340 nm | |

| Emission Wavelength (λem) | 505 - 550 nm | |

| Assay Plate | Black, flat-bottom 96- or 384-well plates | To minimize background fluorescence and light scattering. |

| Reaction Volume | 100 - 250 µL | Dependent on plate format. |

| Temperature | Room Temperature or 30°C | |

| Assay Type | Continuous, kinetic | Fluorescence is read at multiple time points. |

Experimental Protocols

Materials and Reagents

-

Farnesyltransferase (FTase) enzyme

-

This compound peptide substrate

-

Farnesyl pyrophosphate (FPP)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

MgCl2

-

ZnCl2

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

N-dodecyl-β-D-maltoside (optional, for improved solubility)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence plate reader with excitation and emission capabilities at ~340 nm and ~505-550 nm, respectively.

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

-

Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or assay buffer) to create a concentrated stock solution. The final concentration in the assay is typically in the low micromolar range.

-

FPP Stock Solution: Prepare a concentrated stock solution of FPP in assay buffer.

-

Enzyme Stock Solution: Prepare a stock solution of FTase in an appropriate buffer, ensuring stability. The final concentration in the assay should be in the nanomolar range and determined empirically for optimal signal-to-background ratio.

-

Working Reagent Mix (for a 100 µL final volume per well): Prepare a master mix of the assay components immediately before use. For each well, the working reagent should contain:

Assay Protocol

-

Plate Setup: Add the desired components to the wells of a black microplate. For inhibitor screening, this would include the test compounds at various concentrations. A typical setup includes wells for "no enzyme" control (background), "no inhibitor" control (100% activity), and test compound wells.

-

Reagent Addition: Add the Working Reagent Mix to each well.

-

Initiate Reaction: Add the FTase enzyme solution to all wells except the "no enzyme" control to start the reaction. Mix gently by pipetting or orbital shaking.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 340 nm and an emission wavelength between 505 nm and 550 nm.[5]

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit time) for each well by determining the slope of the linear portion of the kinetic curve.

-

Subtract the rate of the "no enzyme" control from all other rates to correct for background fluorescence.

-

For inhibitor screening, calculate the percent inhibition for each test compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for the continuous FTase assay.

Caption: Role of Farnesyltransferase in the Ras signaling pathway.

References

- 1. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

Application Notes and Protocols for Measuring Protease Activity with Dansyl-Gly-Cys-Val-Leu-Ser

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals on the use of the fluorogenic substrate, Dansyl-Gly-Cys-Val-Leu-Ser, for measuring protease activity. The document outlines the underlying principles, detailed experimental procedures, data analysis, and troubleshooting.

Introduction

Proteases are a class of enzymes that catalyze the breakdown of proteins and peptides. Their activity is crucial in numerous physiological processes and their dysregulation is often implicated in disease. Therefore, the measurement of protease activity is fundamental in biochemical research and drug development.

This protocol describes a fluorogenic assay for determining protease activity using the substrate this compound. This peptide is labeled with a dansyl group, a fluorescent reporter. The principle of the assay is based on the dequenching of the dansyl fluorescence upon enzymatic cleavage of the peptide. In its intact form, the fluorescence of the dansyl group may be quenched. Upon hydrolysis of the peptide by a protease, the fluorophore is separated from the quenching environment, resulting in an increase in fluorescence intensity. This increase is directly proportional to the rate of substrate cleavage and thus to the protease activity. While this compound is a known substrate for Farnesyltransferase (FTase), this protocol adapts its use for the screening and characterization of proteases.[1][][3]

Materials and Reagents

-

This compound peptide substrate

-

Purified protease of interest

-

Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5; specific buffer conditions should be optimized for the protease of interest)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black, flat-bottom microplates[4]

-

Fluorescence microplate reader with excitation and emission filters for the dansyl fluorophore (typically ~340 nm excitation and ~500-520 nm emission)

-

Reagent-grade water

-

Protease inhibitors (for control experiments)

Experimental Protocols

Reagent Preparation

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in small aliquots at -20°C, protected from light.[4]

-

Enzyme Working Solution: Prepare a working solution of the purified protease in the assay buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range. Keep the enzyme on ice.

-

Assay Buffer: Prepare the desired assay buffer and ensure the pH is correctly adjusted. The buffer composition should be optimized for the specific protease being studied.

Protease Activity Assay

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

-

Add 25 µL of the substrate working solution to each well. The final substrate concentration should be optimized, ideally around the Michaelis-Menten constant (Km) for the specific protease. A typical starting range is 1-20 µM.

-

Include control wells:

-

No-Enzyme Control: 25 µL of Assay Buffer instead of the enzyme solution.

-

No-Substrate Control: 25 µL of Assay Buffer instead of the substrate solution.

-

-

-

Enzyme Addition and Incubation:

-

Add 25 µL of the enzyme working solution to the appropriate wells to initiate the reaction. The final reaction volume will be 100 µL. .

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired assay temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 520 nm.

-

Protease Inhibitor Screening

-

Assay Setup:

-

Add 25 µL of the inhibitor solution (at various concentrations) or vehicle control to the appropriate wells.

-

Add 25 µL of the enzyme working solution and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Add 50 µL of the substrate working solution to each well to start the reaction.

-

Measure the fluorescence kinetically as described in the protease activity assay protocol.

-

Data Presentation and Analysis

The raw data will be in the form of fluorescence intensity versus time.

-

Background Subtraction: Subtract the fluorescence of the no-enzyme control from all experimental wells.

-

Determination of Initial Velocity (V₀): Plot fluorescence intensity against time. The initial velocity of the reaction is the slope of the linear portion of this curve.

-

Enzyme Kinetics: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Inhibitor Potency (IC₅₀): For inhibitor screening, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of inhibitor that reduces the enzyme activity by 50%.

Quantitative Data Summary

| Parameter | Typical Value/Range | Notes |

| Substrate Stock Conc. | 10 mM in DMSO | Store at -20°C, protected from light. |

| Final Substrate Conc. | 1-20 µM | Should be optimized for the specific protease and ideally be close to the Km. |

| Final Enzyme Conc. | 1-100 nM | Should be optimized to ensure a linear reaction rate over the measurement period. |

| Excitation Wavelength | ~340 nm | Optimal wavelengths may vary slightly depending on the instrument. |

| Emission Wavelength | ~500-520 nm | A spectral scan is recommended to determine the optimal emission wavelength. |

| Assay Temperature | 25-37°C | Should be optimized for the specific protease. |

| Reaction Volume | 100 µL | Can be scaled down for 384-well plates. |

Diagrams

Experimental Workflow

Caption: Workflow for the fluorogenic protease activity assay.

Principle of the Fluorogenic Assay

Caption: Enzymatic cleavage leads to increased fluorescence.

References

Application Notes and Protocols: A Step-by-Step Guide for Farnesyltransferase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining farnesyltransferase (FTase) activity using a continuous fluorescence-based assay. Farnesyltransferase is a critical enzyme that catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CaaX motif of target proteins.[1] This post-translational modification, known as farnesylation or prenylation, is crucial for the proper localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.[2][3][4] Dysregulation of FTase activity has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.[2][3]

The following protocol is a non-radioactive, "mix-incubate-measure" assay that can be readily adapted for high-throughput screening of potential FTase inhibitors.[2][3][5]

Signaling Pathway Involving Farnesyltransferase

Experimental Protocols

Principle of the Assay

This assay quantifies farnesyltransferase activity by measuring the increase in fluorescence that occurs upon the farnesylation of a dansylated peptide substrate. In the presence of FTase and farnesyl pyrophosphate (FPP), the dansyl-labeled peptide is modified with the hydrophobic farnesyl group. This modification leads to a change in the microenvironment of the dansyl fluorophore, resulting in a significant increase in its fluorescence intensity. The rate of fluorescence increase is directly proportional to the FTase activity.[6] The fluorescence is measured with an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[2][3][5][7]

Materials and Reagents

| Reagent | Storage |

| Farnesyltransferase (FTase) | -80°C |

| Farnesyl Pyrophosphate (FPP) | -20°C |

| Dansyl-GCVLS Peptide Substrate | -20°C |

| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) | 4°C |

| Dithiothreitol (DTT) | -20°C |

| Magnesium Chloride (MgCl2) | Room Temperature |

| Zinc Chloride (ZnCl2) | Room Temperature |

| N-octyl-β-D-glucoside | Room Temperature |

| Black, flat-bottom 96- or 384-well plates | Room Temperature |

Note: Specific concentrations and buffer components may vary. It is recommended to optimize assay conditions for your specific enzyme and experimental setup.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a complete assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, and 5 mM DTT.[6]

-

Prepare stock solutions of FPP and Dansyl-GCVLS peptide substrate in an appropriate solvent (e.g., assay buffer or DMSO).

-

Prepare a serial dilution of the farnesyltransferase enzyme in the assay buffer to determine the optimal enzyme concentration.

-

-

Assay Setup:

-

Add the following reagents to each well of a black microplate in the order listed:

-

Assay Buffer

-

Dansyl-GCVLS Peptide Substrate (to a final concentration of 1-5 µM)

-

Farnesyltransferase Enzyme

-

-

Include appropriate controls:

-

No Enzyme Control: Omit the FTase enzyme to determine background fluorescence.

-

No FPP Control: Omit FPP to ensure the activity is dependent on the farnesyl donor.

-

No Peptide Control: Omit the dansyl-peptide to check for any intrinsic fluorescence from other components.

-

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding FPP to each well (to a final concentration of 5-10 µM).

-

-

Fluorescence Measurement:

-

Immediately after adding FPP, measure the fluorescence intensity at time zero (T=0) using a microplate reader (Excitation: 340 nm, Emission: 550 nm).

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.[5]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all other readings.

-

Plot the fluorescence intensity against time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

The FTase activity can be calculated using the following formula: Activity (U/L) = (ΔF / Δt) * (Total Volume / (ε * l * Sample Volume)) where ΔF is the change in fluorescence, Δt is the change in time, ε is the molar extinction coefficient of the product, and l is the path length.

-

Experimental Workflow

Data Presentation

Table 1: Example Data for FTase Activity Assay

| Sample | Fluorescence at T=0 | Fluorescence at T=60 min | Δ Fluorescence (RFU) | FTase Activity (U/L) |

| Blank (No Enzyme) | 150 | 155 | 5 | 0 |

| FTase (0.5 µg) | 160 | 860 | 700 | X |

| FTase (1.0 µg) | 165 | 1565 | 1400 | 2X |

| FTase (1.0 µg) + Inhibitor | 162 | 462 | 300 | 0.43X |

RFU: Relative Fluorescence Units. The FTase activity is calculated based on the change in fluorescence over time and should be determined relative to a standard curve if absolute quantification is required.

Table 2: IC₅₀ Determination for a Putative FTase Inhibitor

| Inhibitor Concentration (µM) | FTase Activity (% of Control) |

| 0 (Control) | 100 |

| 0.1 | 95 |

| 1 | 75 |

| 10 | 52 |

| 100 | 15 |

The IC₅₀ value is the concentration of an inhibitor where the response (in this case, FTase activity) is reduced by half. This can be determined by plotting the inhibitor concentration versus the percentage of FTase activity and fitting the data to a dose-response curve.

References

- 1. Examining Farnesyltransferase Interaction With Cell‐Permeable CaaX Peptides and the Role of the CaaX Motif in Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 4. Quantitative determination of cellular farnesyltransferase activity: towards defining the minimum substrate reactivity for biologically relevant protein farnesylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. universalbiologicals.com [universalbiologicals.com]

Application Notes and Protocols: Dansyl-Gly-Cys-Val-Leu-Ser in Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Dansyl-Gly-Cys-Val-Leu-Ser, hereafter referred to as Dansyl-GCVLS, is a highly versatile, fluorescently labeled peptide designed for the sensitive detection and quantification of farnesyltransferase (FTase) activity.[1][2] The peptide sequence is derived from the C-terminal "CaaX box" motif of the H-Ras protein, a primary substrate for FTase.[2] The N-terminus is covalently linked to a dansyl fluorophore, an environment-sensitive dye that forms the basis of the detection method.[2]

Protein farnesylation is a critical post-translational modification that facilitates the membrane localization and biological activity of numerous signaling proteins, including the Ras superfamily of small GTPases.[1][3] Dysregulation of FTase activity is implicated in various developmental disorders and cancers, making it a key target for therapeutic intervention.[1][4] Dansyl-GCVLS serves as a crucial tool for high-throughput screening of potential FTase inhibitors and for fundamental research into protein prenylation pathways.[2]

Principle of the Method

The utility of Dansyl-GCVLS as a fluorescent probe is based on a significant change in the spectral properties of the dansyl group upon enzymatic modification of the peptide.[2] In its free, unmodified state in an aqueous buffer, the dansyl moiety exhibits baseline fluorescence with an emission maximum at approximately 565 nm.[2]